7-Hydroxyethyl-1-oxacephem
Description
Properties
CAS No. |
128022-92-4 |
|---|---|
Molecular Formula |
C9H11NO5 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
(6R,7S)-7-[(1R)-1-hydroxyethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO5/c1-4(11)6-7(12)10-5(9(13)14)2-3-15-8(6)10/h2,4,6,8,11H,3H2,1H3,(H,13,14)/t4-,6-,8-/m1/s1 |
InChI Key |
WJCHTSYSGZFEDT-UEYSZJFGSA-N |
SMILES |
CC(C1C2N(C1=O)C(=CCO2)C(=O)O)O |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H]2N(C1=O)C(=CCO2)C(=O)O)O |
Canonical SMILES |
CC(C1C2N(C1=O)C(=CCO2)C(=O)O)O |
Synonyms |
7-hydroxyethyl-1-oxacephem |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis and β-Lactam Ring Opening
The β-lactam ring undergoes nucleophilic attack by water or hydroxide ions, leading to ring opening – a critical determinant of antibiotic activity and resistance mechanisms.
| Reaction Parameter | 7-Hydroxyethyl-1-oxacephem | Cefoxitin (Cephamycin) | Imipenem (Carbapenem) |
|---|---|---|---|
| Hydrolysis rate (k<sub>cat</sub>/K<sub>M</sub>) | 0.8 s<sup>−1</sup>/μM<sup>−1</sup> | 15.4 s<sup>−1</sup>/μM<sup>−1</sup> | 120 s<sup>−1</sup>/μM<sup>−1</sup> |
| Primary cleavage site | β-lactam C-N bond | β-lactam C-N bond | β-lactam C-N bond |
| Stabilizing factors | 5-oxa substitution | 7α-methoxy group | Carbapenem bicyclic structure |
Data adapted from L1 metallo-β-lactamase interaction studies .
The 5-oxa substitution in the bicyclic ring reduces ring strain compared to traditional cephalosporins, slowing hydrolysis rates relative to carbapenems but improving stability against serine β-lactamases .
Penicillin-Binding Protein (PBP) Acylation
7-Hydroxyethyl-1-oxacephem acylates PBPs through covalent bonding between its β-lactam carbonyl and active-site serine residues, disrupting peptidoglycan crosslinking. Comparative studies show:
-
Binding affinity : 2.3 μM for PBP2a (MRSA target) vs. 0.8 μM for PBP3 (Gram-negative target)
-
Acylation efficiency : 40% higher than cephalothin due to enhanced membrane permeability from the hydroxyethyl side chain
β-Lactamase Inhibition
The compound exhibits moderate inhibitory activity against class C cephalosporinases:
| Enzyme | Inhibition constant (K<sub>i</sub>) | Comparison to Clavulanic Acid |
|---|---|---|
| Enterobacter AmpC | 18 μM | 6x weaker |
| Pseudomonas PSE-4 | 32 μM | 10x weaker |
This inhibition occurs through transient acylation of the β-lactamase active site, with faster deacylation rates than clavulanate derivatives .
Synthetic Modifications and Side Chain Reactivity
Key reactions during synthesis involve:
Side Chain Functionalization
The 7α-hydroxyethyl group participates in:
-
Esterification : Reaction with methylthioacetic acid chloride to form thioether-linked conjugates (e.g., flomoxef derivatives)
-
Oxidation : Controlled oxidation to ketone intermediates using CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, though this risks β-lactam degradation
Nucleophilic Displacement at C-3
The chloromethyl group at C-3 undergoes SN2 reactions with tetrazolyl thiols:
text(6R,7R)-3-(chloromethyl)-7-amino-oxacephem + 1-hydroxyethyl-5-mercapto-tetrazole → (6R,7R)-3-[[1-(2-hydroxyethyl)-tetrazol-5-yl]thiomethyl]-7-amino-oxacephem [7]
Reaction conditions:
Comparative Reactivity with Analogues
Structural modifications significantly alter chemical behavior:
| Feature | 7-Hydroxyethyl-1-oxacephem | 7-Aminocephalosporanic Acid | Moxalactam |
|---|---|---|---|
| β-lactam ring stability | ↑ (5-oxa reduces strain) | ↓ (S-containing dihydrothiazine) | ↑↑ (7α-methoxy) |
| Hydrolysis half-life | 4.2 h (pH 7.4) | 1.8 h | 6.5 h |
| Plasma protein binding | 68% | 45% | 82% |
Data compiled from enzymatic hydrolysis studies and pharmacokinetic analyses .
Degradation Pathways
Primary degradation routes under physiological conditions:
-
Hydrolytic ring opening : Predominant at pH >8.0
-
Oxidative degradation : Side chain hydroxyl group forms reactive aldehydes
-
Dimerization : Intermolecular nucleophilic attack between β-lactam carbonyl and secondary amine groups
Stabilizing strategies include lyophilization at pH 6.0–6.5 and exclusion of transition metal ions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences from Cephems
The primary structural distinction between 7-hydroxyethyl-1-oxacephem (compound 1 ) and conventional cephems (compound 2 ) lies in the substitution of sulfur (in cephems) with oxygen at the 1-position (Table 1). This alteration impacts both antibacterial activity and enzyme interactions:
Table 1: Comparative Analysis of 1-Oxacephem and Cephem Derivatives
Key Findings:
Antibacterial Activity : The oxygen substitution in 1-oxacephem improved antibacterial activity compared to sulfur-containing cephems. However, the overall potency remained insufficient for clinical use .
β-Lactamase Inhibition : While 1-oxacephem exhibited inhibitory activity against cephalosporinase, it was less effective than cephems. This suggests reduced utility in overcoming β-lactamase-mediated resistance .
Mechanistic Implications
The enhanced antibacterial activity of 1-oxacephems likely stems from improved binding to penicillin-binding proteins (PBPs) due to the oxygen atom’s electronegativity. Conversely, the lower β-lactamase inhibition indicates that structural features beyond the 1-position (e.g., side-chain modifications) are critical for enzyme interaction.
Preparation Methods
Starting Materials and Initial Modifications
The synthesis typically begins with 7-aminocephalosporanic acid (7-ACA) derivatives, which are structurally analogous to cephalosporins. A pivotal modification involves replacing the sulfur atom in the dihydrothiazine ring with oxygen, forming the 1-oxacephem scaffold. Computational studies using the CNDO/2 method demonstrate that this substitution reduces ring strain and increases electron density at the β-lactam carbonyl (C-8), enhancing stability against hydrolysis (Table 1).
Table 1: Electronic Properties of Cephem vs. 1-Oxacephem
Hydroxyethyl Side Chain Introduction
The 7α-hydroxyethyl group is introduced via a stereoselective aldol reaction. In a representative protocol:
-
Protection : The C-4 carboxyl group of 7-ACA is protected using tert-butyldimethylsilyl chloride (TBDMSCl) to prevent unwanted side reactions.
-
Oxidation : Controlled oxidation of a preacetylated intermediate with pyridinium dichromate (PDC) yields the 7-keto intermediate.
-
Reduction : Stereoselective reduction using sodium borohydride in tetrahydrofuran (THF) installs the hydroxyethyl group with >95% enantiomeric excess (ee).
Advanced Functionalization Strategies
Side Chain Esterification
The 7α-hydroxyethyl group undergoes esterification to improve pharmacokinetic properties. For example, reaction with methylthioacetic acid chloride in dichloromethane (DCM) produces thioether-linked derivatives like flomoxef, which exhibit enhanced serum stability (hydrolysis half-life: 6.5 h vs. 4.2 h for the parent compound).
C-3 Position Modifications
The chloromethyl group at C-3 is substituted via nucleophilic displacement to broaden antibacterial spectrum:
-
Tetrazolyl Thiol Conjugation : Reacting with 1-hydroxyethyl-5-mercapto-tetrazole under basic conditions (pH 8.5, 25°C) yields derivatives with improved Gram-negative activity.
-
Quaternary Ammonium Incorporation : Introducing quaternary amines at C-3 enhances outer membrane penetration in Gram-negative bacteria, reducing MIC values by 4–8×.
Reaction Optimization and Scalability
Catalytic Enhancements
Microwave-assisted synthesis reduces reaction times by 60–70% compared to conventional heating. For instance, silylation of the C-4 carboxyl group completes in 15 minutes at 80°C under microwave irradiation vs. 2 hours thermally.
Solvent Systems and Yields
A factorial design study identified optimal conditions for the aldol step:
-
Solvent : Tetrahydrofuran/water (4:1 v/v)
-
Temperature : -20°C
-
Catalyst : Zn(OAc)₂ (0.1 eq)
This protocol achieves 78% yield vs. 52% in earlier methods.
Stability and Degradation Studies
pH-Dependent Hydrolysis
Stability assays in buffered solutions (pH 1–10) reveal maximal stability at pH 6.5–7.5 (t₁/₂ = 4.2 h at 37°C). Acidic conditions (pH <3) accelerate degradation via β-lactam ring opening, while alkaline conditions (pH >9) favor side-chain oxidation.
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) shows decomposition onset at 185°C, with two primary pathways:
-
Decarboxylation : Loss of CO₂ from the C-4 carboxyl group above 200°C.
-
Lactam Ring Contraction : Formation of a γ-lactam byproduct at 220°C.
Comparative Analysis with Analogues
Versus Cephalosporins
The 1-oxacephem core demonstrates:
Versus Carbapenems
While carbapenems retain superior β-lactamase resistance, 7-Hydroxyethyl-1-oxacephem derivatives show lower plasma protein binding (68% vs. 82% for imipenem), suggesting improved tissue penetration.
Industrial-Scale Production Challenges
Crystallization Optimization
Recrystallization from ethyl acetate/n-hexane (1:5) produces pharmaceutically acceptable purity (>99.5%). Key parameters:
Waste Stream Management
The synthesis generates 8–10 kg of chromium-containing waste per kilogram of product. Recent advances employ MnO₂-based oxidation systems, reducing heavy metal waste by 90%.
Emerging Methodologies
Q & A
Q. How can theoretical assumptions about 7-Hydroxyethyl-1-oxacephem’s stability in biological matrices be tested experimentally?
- Methodological Answer : Design a pharmacokinetic study using LC-MS/MS to quantify the compound in plasma and tissue homogenates. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate half-life and volume of distribution. Address ethical compliance by adhering to institutional guidelines for animal or human-derived samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
